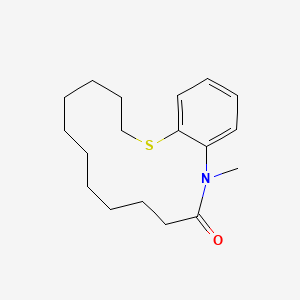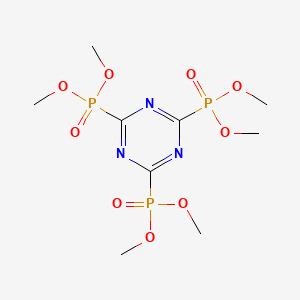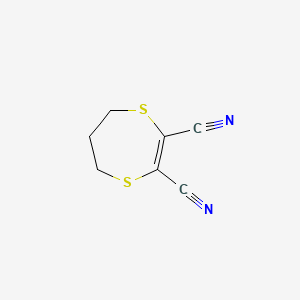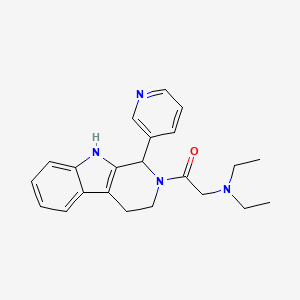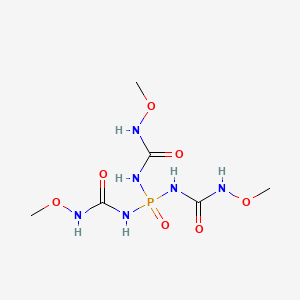
1-Bis(methoxycarbamoylamino)phosphoryl-3-methoxy-urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of NSC 112133 involves the synthesis of a cationic, lipophilic dye that can selectively enter mitochondria. The synthetic route typically includes the reaction of specific precursors under controlled conditions to achieve the desired fluorescent properties. Industrial production methods focus on optimizing yield and purity, often involving large-scale synthesis and purification processes .
化学反应分析
NSC 112133 undergoes various chemical reactions, including:
Oxidation and Reduction: The dye can reversibly change its color from green to orange as membrane potentials increase, indicating its involvement in redox reactions.
Substitution Reactions: The dye can participate in substitution reactions where one atom or group is replaced by another, often facilitated by specific reagents and conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically fluorescent compounds with altered emission properties .
科学研究应用
NSC 112133 has a wide range of scientific research applications:
Chemistry: Used in fluorescence microscopy and flow cytometry to study mitochondrial function and membrane potential changes.
Biology: Helps in understanding cellular processes such as apoptosis and necrosis by monitoring mitochondrial health.
Medicine: Employed in drug screening and toxicity studies to evaluate the effects of various compounds on mitochondrial function.
Industry: Utilized in the development of diagnostic assays and high-throughput screening methods .
作用机制
NSC 112133 exerts its effects by selectively entering mitochondria and changing its color based on the membrane potential. This property is due to the reversible formation of JC-10 aggregates upon membrane polarization, which causes shifts in emitted light from green to orange. The molecular targets involved include mitochondrial membrane proteins and the pathways related to mitochondrial health and apoptosis .
相似化合物的比较
NSC 112133 is often compared with JC-1, another mitochondrial membrane potential dye. While both dyes serve similar purposes, NSC 112133 offers better water solubility and higher signal intensity, making it more suitable for certain applications. Other similar compounds include:
JC-1: A widely used dye but with poorer water solubility.
Rhodamine 123: Another mitochondrial dye with different spectral properties.
Tetramethylrhodamine methyl ester (TMRM): Used for similar applications but with different emission characteristics .
NSC 112133 stands out due to its enhanced solubility and signal intensity, making it a preferred choice for many researchers.
属性
CAS 编号 |
14795-56-3 |
|---|---|
分子式 |
C6H15N6O7P |
分子量 |
314.19 g/mol |
IUPAC 名称 |
1-bis(methoxycarbamoylamino)phosphoryl-3-methoxyurea |
InChI |
InChI=1S/C6H15N6O7P/c1-17-7-4(13)10-20(16,11-5(14)8-18-2)12-6(15)9-19-3/h1-3H3,(H6,7,8,9,10,11,12,13,14,15,16) |
InChI 键 |
XGOYRZLYOCNTIV-UHFFFAOYSA-N |
规范 SMILES |
CONC(=O)NP(=O)(NC(=O)NOC)NC(=O)NOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


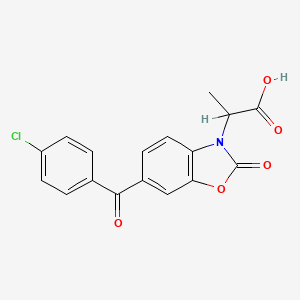
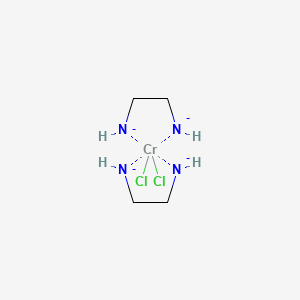

![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)


